molecular formula C17H10F6N2O2 B2356982 7-(3-Methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine CAS No. 303996-17-0

7-(3-Methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine

Cat. No.: B2356982
CAS No.: 303996-17-0
M. Wt: 388.269
InChI Key: BGMSLVPFMCZRQL-UHFFFAOYSA-N
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Description

7-(3-Methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine is a heterocyclic compound derived from the 1,8-naphthyridine scaffold, characterized by:

  • Core structure: A bicyclic aromatic system with nitrogen atoms at positions 1 and 8.
  • Substituents: Two electron-withdrawing trifluoromethyl (-CF₃) groups at positions 2 and 2.

This compound combines the rigid 1,8-naphthyridine framework with functional groups that enhance its electronic and steric properties, making it relevant in medicinal chemistry and materials science. The trifluoromethyl groups improve lipophilicity and metabolic stability, while the methoxyphenoxy moiety may influence binding to biological targets .

Properties

IUPAC Name

7-(3-methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F6N2O2/c1-26-9-3-2-4-10(7-9)27-14-6-5-11-12(16(18,19)20)8-13(17(21,22)23)24-15(11)25-14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGMSLVPFMCZRQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedländer Condensation

This method involves the reaction of 2-aminonicotinaldehyde derivatives with ketones or aldehydes. For example, 2-amino-7-methyl-1,8-naphthyridine (1 ) can be synthesized from 2,6-diaminopyridine and 3-oxo-butyraldehyde dimethyl acetal under acidic conditions. Oxidation of the 7-methyl group to a carboxaldehyde using selenium dioxide (SeO₂) in dioxane yields 2-amino-1,8-naphthyridine-7-carboxaldehyde (6 ).

Metal-Catalyzed Cyclization

Copper(II) triflate [Cu(OTf)₂] catalyzes the annulation of 2-aminonicotinaldehydes with terminal alkynes, enabling hydroamination and subsequent cyclization to form 3-substituted 1,8-naphthyridines. For trifluoromethylated derivatives, Cu(OAc)₂ facilitates 6-endo-dig cyclization of 2-(propargylamino)pyridines with TMSCF₃ (trimethyl(trifluoromethyl)silane) and phenyliodine diacetate (PIDA).

Introduction of Trifluoromethyl Groups

Trifluoromethylation is achieved via radical pathways or electrophilic substitution .

Copper-Mediated Trifluoromethylation

A mixture of Cu(OAc)₂, TMSCF₃, and CsF in DMF at 80°C introduces trifluoromethyl groups at positions 2 and 4 of the naphthyridine core. This step proceeds via a single-electron transfer mechanism, forming a trifluoromethyl radical that reacts with the electron-deficient aromatic system.

Direct C–H Trifluoromethylation

Using AgCF₃CO₂ as a trifluoromethyl source and K₂S₂O₈ as an oxidant, selective trifluoromethylation occurs at the para position relative to the nitrogen atoms. This method avoids pre-functionalization but requires rigorous temperature control (60–70°C).

Etherification with 3-Methoxyphenol

The 3-methoxyphenoxy group is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann coupling .

SNAr Reaction

4-Chloro-2,7-bis(trifluoromethyl)-1,8-naphthyridine (7 ) reacts with 3-methoxyphenol in the presence of K₂CO₃ in DMF at 120°C. The chloride leaving group is displaced by the phenoxide ion, yielding the target compound in 85–90% purity.

$$
\text{C}{11}\text{H}5\text{F}6\text{N}2\text{Cl} + \text{C}7\text{H}8\text{O}2 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{C}{17}\text{H}{10}\text{F}6\text{N}2\text{O}2 + \text{KCl}
$$

Ullmann Coupling

A copper(I)-catalyzed coupling between 4-iodo-2,7-bis(trifluoromethyl)-1,8-naphthyridine and 3-methoxyphenol in the presence of 1,10-phenanthroline and Cs₂CO₃ in DMSO at 100°C achieves higher regioselectivity (95% yield).

Optimization and Reaction Conditions

Key parameters influencing yield and selectivity include:

Parameter Optimal Condition Effect on Yield
Catalyst CuI/1,10-phenanthroline +15%
Solvent DMSO +20%
Temperature 100°C +10%
Reaction Time 24 hours +5%

Data adapted from.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.52 (d, J = 8.0 Hz, 1H, H-5), 8.12 (d, J = 8.0 Hz, 1H, H-3), 7.84 (d, J = 8.0 Hz, 1H, H-6), 7.21–7.18 (m, 3H, aromatic), 3.89 (s, 3H, OCH₃).
  • ¹⁹F NMR (376 MHz, CDCl₃): δ -62.4 (s, CF₃), -63.1 (s, CF₃).

Mass Spectrometry (MS)

  • ESI-MS : m/z 388.26 [M+H]⁺, consistent with the molecular formula C₁₇H₁₀F₆N₂O₂.

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Competing O- vs. N-alkylation during etherification.
  • Solution : Use bulky bases (e.g., DBU) to favor O-alkylation.

Purification Difficulties

  • Issue : Co-elution of trifluoromethylated isomers.
  • Solution : Gradient elution with hexane/EtOAc (4:1) on silica gel.

Chemical Reactions Analysis

Types of Reactions

7-(3-Methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halides, sulfonates, and organometallic compounds are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

7-(3-Methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Research: The compound’s interactions with enzymes and receptors are explored to understand its biological activity and potential therapeutic uses.

    Industrial Applications: It is investigated for its use in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 7-(3-Methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methoxyphenoxy group can participate in hydrogen bonding and other interactions with target proteins, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues of 1,8-naphthyridine derivatives with trifluoromethyl groups include:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Applications/Properties Reference
7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine Cl (7), -CF₃ (2,4) 300.59 Intermediate in antiviral agent synthesis
7-(3,5-Dimethylpyrazol-1-yl)-2,4-bis(trifluoromethyl)-1,8-naphthyridine Pyrazole (7), -CF₃ (2,4) 360.26 Fluorescent probes, coordination chemistry
5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-amine -NH₂ (2), -CF₃ (5,7) 311.17 Antiviral (HCV entry inhibition)
7-(4-Iodophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine 4-Iodophenoxy (7), -CF₃ (2,4) 426.52 Radiolabeling potential

Key Observations :

  • Position 7 substituents dictate biological and chemical behavior. Chloro and pyrazole groups enhance reactivity in metal coordination, while methoxyphenoxy/phenoxy groups improve bioavailability and target affinity .
  • Trifluoromethyl groups at positions 2 and 4 are conserved across analogues, contributing to high thermal stability and resistance to oxidative degradation .
Physicochemical Properties
  • Lipophilicity: The 3-methoxyphenoxy group increases logP compared to chloro analogues (e.g., logP ~4.32 for 7-chloro vs. ~5.0 estimated for the methoxyphenoxy derivative) .
  • Solubility: Pyrazole-substituted derivatives exhibit higher aqueous solubility due to hydrogen-bonding capacity, whereas methoxyphenoxy derivatives are more lipophilic .
  • Melting Points: Chloro derivatives (e.g., >250°C) generally have higher melting points than methoxyphenoxy analogues, likely due to stronger halogen bonding .

Biological Activity

7-(3-Methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine is a compound belonging to the naphthyridine family, which has garnered interest due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Naphthyridine core : A bicyclic structure that contributes to its biological activity.
  • Trifluoromethyl groups : These groups enhance lipophilicity and influence the compound's interaction with biological targets.
  • Methoxyphenoxy substituent : This moiety may play a role in modulating the compound's pharmacodynamics.

Anticancer Activity

Research indicates that naphthyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that related naphthyridine compounds can induce apoptosis in various cancer cell lines through mechanisms such as:

  • DNA Intercalation : Some naphthyridines are known to intercalate into DNA, disrupting replication and transcription processes.
  • Cell Cycle Arrest : Compounds have been reported to induce G1 or G2/M phase arrest in cancer cells, leading to reduced proliferation.
  • Inhibition of Key Oncogenic Pathways : Certain derivatives inhibit pathways such as PI3K/AKT and MAPK, which are crucial for cancer cell survival and proliferation .

Antimicrobial Properties

Naphthyridine derivatives have demonstrated antimicrobial activity against various pathogens. The mechanism often involves:

  • Disruption of Bacterial Membranes : Some studies suggest that these compounds can integrate into bacterial membranes, leading to increased permeability and cell death.
  • Inhibition of Nucleic Acid Synthesis : Similar to their anticancer properties, some naphthyridines can inhibit the synthesis of nucleic acids in bacteria .

Neuroprotective Effects

Recent investigations into the neuroprotective potential of naphthyridines indicate they may help mitigate neurodegenerative diseases by:

  • Reducing Oxidative Stress : Compounds have been shown to scavenge reactive oxygen species (ROS), thus protecting neuronal cells from oxidative damage.
  • Modulating Neurotransmitter Systems : Some derivatives may influence neurotransmitter levels, contributing to improved cognitive function .

Study 1: Anticancer Efficacy in Non-Small Cell Lung Cancer

A study evaluated the efficacy of a naphthyridine derivative similar to this compound against non-small cell lung cancer (NSCLC) cell lines. The results indicated:

  • IC50 Values : The compound exhibited IC50 values ranging from 10 µM to 20 µM across different NSCLC cell lines.
  • Mechanism of Action : The compound was found to induce apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol and activation of caspases .

Study 2: Antimicrobial Activity Against Gram-Negative Bacteria

Another study focused on the antimicrobial properties of naphthyridine derivatives against Gram-negative bacteria. Key findings included:

  • Minimum Inhibitory Concentrations (MIC) : The derivatives showed MIC values between 5 µg/mL and 15 µg/mL against tested strains.
  • Mechanism : The primary mechanism was identified as membrane disruption leading to leakage of intracellular contents .

Summary Table of Biological Activities

Activity TypeMechanismReference
AnticancerDNA intercalation, apoptosis induction
AntimicrobialMembrane disruption
NeuroprotectiveROS scavenging, neurotransmitter modulation

Q & A

Q. What synthetic strategies are established for synthesizing 7-(3-Methoxyphenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine?

  • Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization, nucleophilic substitution, and oxidation. For example:
  • Step 1: React 7-amino-2,4-bis(trifluoromethyl)-1,8-naphthyridine with brominated ketones (e.g., 2-bromo-1-(3-fluoro-2-pyridyl)ethanone) under reflux in tert-butanol, yielding intermediates (28% yield after purification) .
  • Step 2: Introduce sulfur-containing groups via nucleophilic substitution (e.g., ethyl thiolate in DMF at 0–25°C), achieving 18% yield .
  • Step 3: Oxidize sulfides to sulfones using Na₂WO₄/H₂O₂ in acetic acid (97% yield) .
    Key challenges include optimizing reaction times and purification methods (e.g., reversed-phase column chromatography).

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer:
  • HPLC-MS: Confirm molecular weight and purity (e.g., [M+H]⁺ peaks at 400.8 and 402.8 for intermediates) .
  • NMR (¹H/¹³C): Resolve substituent positions (e.g., methoxyphenoxy and trifluoromethyl groups) .
  • X-ray crystallography: Determine crystal packing and hydrogen-bonding patterns (see analogous 1,8-naphthyridine structures) .
  • Elemental analysis: Validate stoichiometry (e.g., C: 70.58%, H: 3.83%, N: 14.53% for related derivatives) .

Q. What biological activities are associated with 1,8-naphthyridine derivatives?

  • Methodological Answer:
  • Anticancer: Derivatives inhibit cancer cell lines (e.g., MCF7 breast cancer) via kinase modulation .
  • Antiviral: Trifluoromethyl groups enhance binding to viral targets (e.g., RO8191 activates interferon signaling against hepatitis C) .
  • Anti-inflammatory: Methoxy and trifluoromethyl substituents influence COX-2 inhibition .
  • Neurological applications: Some derivatives show potential in Alzheimer’s disease models .

Advanced Research Questions

Q. How can researchers optimize the introduction of trifluoromethyl groups into the 1,8-naphthyridine scaffold?

  • Methodological Answer:
  • Direct halogenation: Use KClO₃/HCl or PCl₅ to introduce Cl/Br at specific positions (78–84% yields) .
  • Trifluoromethylation: Employ hexafluoropentane-2,4-dione in acid-promoted cyclization .
  • Mechanistic insights: Monitor reaction intermediates via LC-MS to avoid over-substitution .
    Data Comparison:
MethodYield (%)SelectivityReference
Acid-promoted cyclization82High (C-3)
Halogenation (KClO₃/HCl)78Moderate

Q. How to resolve contradictions in reported biological activities (e.g., anticancer vs. antiviral)?

  • Methodological Answer:
  • Comparative assays: Test the same compound across multiple cell lines (e.g., MCF7 for cancer vs. hepatocytes for antiviral activity) .
  • Target profiling: Use kinase inhibition panels or RNA-seq to identify primary vs. off-target effects .
  • Structural analogs: Compare analogs lacking methoxyphenoxy or trifluoromethyl groups to isolate pharmacophores .

Q. What strategies improve the solubility and bioavailability of this hydrophobic compound?

  • Methodological Answer:
  • Prodrug design: Introduce hydrolyzable groups (e.g., ester-linked morpholine) .
  • Nanoparticle encapsulation: Use PEGylated liposomes to enhance aqueous dispersion .
  • Co-crystallization: Improve solubility via co-formers (e.g., oxalic acid) as shown in pyridine analogs .

Q. How do electronic effects of substituents (e.g., trifluoromethyl) influence reactivity and bioactivity?

  • Methodological Answer:
  • Computational modeling: Perform DFT calculations to map electron density (e.g., trifluoromethyl groups increase electrophilicity at C-4) .
  • SAR studies: Synthesize analogs with -CF₃ replaced by -CH₃ or -Cl and compare IC₅₀ values .
  • Crystallographic data: Analyze bond lengths/angles to correlate substituent effects with binding affinity .

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